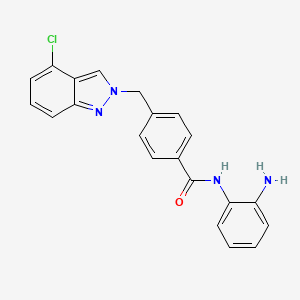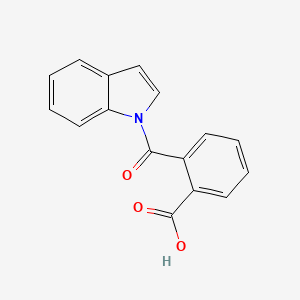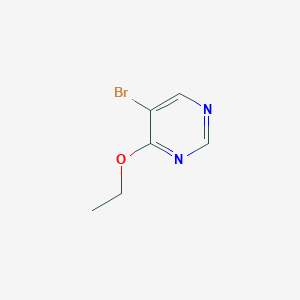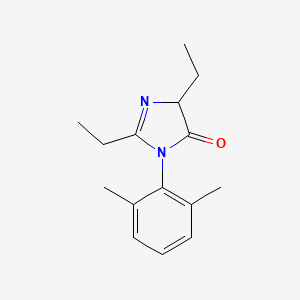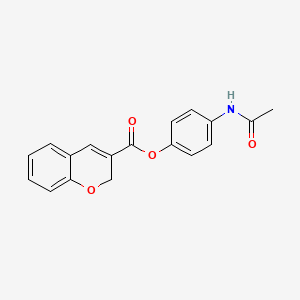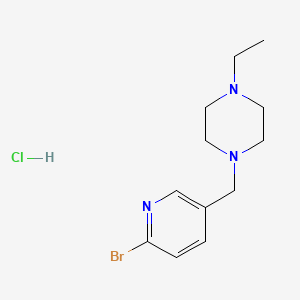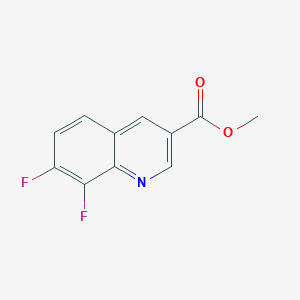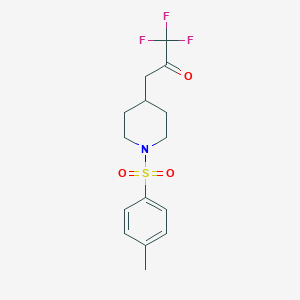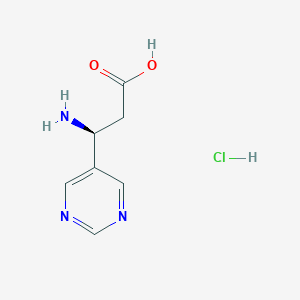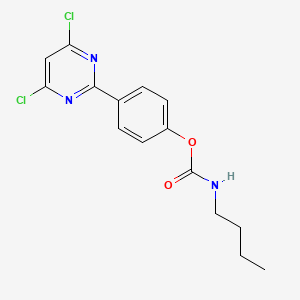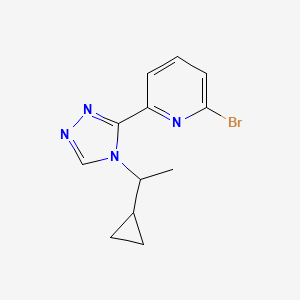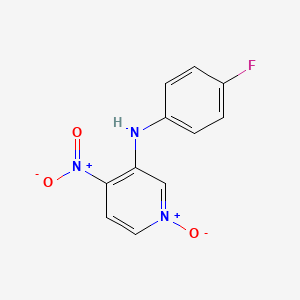
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorophenyl group, an amino group, and a nitro group attached to a pyridine ring with an oxide functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide typically involves the nitration of a pyridine derivative followed by the introduction of the fluorophenylamino group. One common method involves the nitration of 4-chloropyridine to form 4-nitropyridine, which is then reacted with 4-fluoroaniline under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.
化学反応の分析
Types of Reactions
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-((4-Fluorophenyl)amino)-4-aminopyridine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Nitropyridine 1-oxide: Lacks the fluorophenylamino group, making it less versatile in terms of chemical reactivity and biological activity.
3-Amino-4-nitropyridine 1-oxide: Similar structure but without the fluorophenyl group, which may affect its pharmacokinetic properties.
4-Fluoroaniline: Contains the fluorophenyl group but lacks the pyridine and nitro functionalities, limiting its applications.
Uniqueness
3-((4-Fluorophenyl)amino)-4-nitropyridine 1-oxide is unique due to the combination of the fluorophenyl, amino, and nitro groups on a pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H8FN3O3 |
|---|---|
分子量 |
249.20 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-4-nitro-1-oxidopyridin-1-ium-3-amine |
InChI |
InChI=1S/C11H8FN3O3/c12-8-1-3-9(4-2-8)13-10-7-14(16)6-5-11(10)15(17)18/h1-7,13H |
InChIキー |
URCTUTMZCTWEHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


